

# Vizenpistat (Zetomipzomib) for Combination Therapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vizenpistat |           |
| Cat. No.:            | B15573921   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vizenpistat, also known as KZR-616 or Zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome that is primarily expressed in hematopoietic cells and is induced in other cells by proinflammatory cytokines.[1] By selectively inhibiting the immunoproteasome, Vizenpistat broadly modulates the immune system, affecting multiple pathways involved in the production of inflammatory cytokines and the activity of various immune cells, including T cells, B cells, and macrophages.[1] This immunomodulatory activity, without causing broad immunosuppression, makes Vizenpistat a promising candidate for the treatment of a range of autoimmune diseases.[1] These application notes provide a comprehensive overview of Vizenpistat's mechanism of action, summarize key data from combination therapy studies, and offer detailed protocols for relevant in vitro and in vivo experiments.

## **Mechanism of Action**

**Vizenpistat** exerts its therapeutic effects by selectively inhibiting the chymotrypsin-like activity of the LMP7 ( $\beta$ 5i) and LMP2 ( $\beta$ 1i) subunits of the immunoproteasome. This inhibition disrupts the processing of intracellular proteins into antigenic peptides for presentation on MHC class I molecules, thereby modulating the adaptive immune response. Furthermore, the inhibition of



## Methodological & Application

Check Availability & Pricing

the immunoproteasome leads to a broad anti-inflammatory effect by reducing the production of over 30 pro-inflammatory cytokines and interfering with the differentiation and function of key immune cells.[2]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. kezarlifesciences.com [kezarlifesciences.com]



- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vizenpistat (Zetomipzomib) for Combination Therapy Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573921#vizenpistat-for-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com